(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine
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Overview
Description
(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is a heterocyclic compound that features a triazole ring fused to a quinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and triazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry
In chemistry, (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
Biologically, this compound has shown promise as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against various pathogenic organisms, making it a candidate for the development of new antibiotics and antiviral drugs .
Medicine
In medicine, this compound is being explored for its anticancer properties. It has been found to intercalate DNA, thereby inhibiting the proliferation of cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of (4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine involves its ability to intercalate DNA. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA, leading to the inhibition of cell replication and transcription . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
[1,2,4]Triazolo[4,3-a]pyrimidine: Features a pyrimidine ring and exhibits similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring and is known for its antimicrobial properties.
Uniqueness
(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine is unique due to its specific fusion of a triazole ring with a quinoline structure, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and its broad-spectrum antimicrobial and anticancer activities set it apart from other similar compounds .
Properties
Molecular Formula |
C11H12N4 |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethanamine |
InChI |
InChI=1S/C11H12N4/c12-7-11-14-13-10-6-5-8-3-1-2-4-9(8)15(10)11/h1-4H,5-7,12H2 |
InChI Key |
YUHUBXKUTVBRMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C3=CC=CC=C31)CN |
Origin of Product |
United States |
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